(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
Description
Properties
Molecular Formula |
C18H14BBr2NO2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C18H14BBr2NO2/c20-14-3-9-17(10-4-14)22(18-11-5-15(21)6-12-18)16-7-1-13(2-8-16)19(23)24/h1-12,23-24H |
InChI Key |
UUUAHCJEQLCAPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound’s molecular targets and pathways include its interaction with enzymes and other biological molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Differences
The table below compares key structural features and applications of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid with analogous compounds:
Key Findings from Comparative Studies
Solubility and Bioactivity
- Solubility Challenges: Compounds like pyren-1-yl boronic acid (3) and [4-(methylthio)phenyl]boronic acid exhibit poor solubility in biological media (e.g., RPMI), limiting their utility in antiproliferative assays .
- Bioactivity: Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent HDAC inhibition (IC₅₀ ~1 µM), outperforming trichostatin A in fungal models . The target compound’s bioactivity remains unexplored but may leverage its electron-withdrawing bromine substituents for targeted applications.
Electronic Properties
- The electron-deficient nature of the brominated aryl groups in this compound enhances its electron-accepting capacity, critical for charge transfer in DSSCs . In contrast, methoxyethyl or hexyloxy substituents in similar compounds improve π-conjugation and solubility, respectively .
Biological Activity
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a boron-containing compound that has garnered attention due to its diverse biological activities. Boronic acids are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C13H11BBr2N
- Molecular Weight : 308.04 g/mol
- Structural Features : The compound consists of a boronic acid functional group attached to a biphenyl structure, which enhances its reactivity and interaction with biological molecules.
Antioxidant Activity
Recent studies have indicated that boronic acid derivatives exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals was assessed using various assays:
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 0.14 ± 0.01 |
| ABTS Radical | 0.11 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
These results suggest that this compound has potent antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 6.50 mg/mL, indicating moderate antibacterial activity . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound was assessed using the MCF-7 breast cancer cell line. The cytotoxicity was significant, with an IC50 value of 18.76 ± 0.62 µg/mL, demonstrating selective toxicity towards cancer cells while sparing healthy cells . This selectivity is crucial for developing targeted cancer therapies.
Enzyme Inhibition
The compound also exhibited notable enzyme inhibition activities:
| Enzyme | IC50 Value (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antityrosinase | 11.52 ± 0.46 |
These findings suggest that this compound could serve as a lead compound for developing inhibitors against these enzymes, which are implicated in various diseases, including neurodegenerative disorders and cancer .
Case Studies
- Topical Applications : A formulation containing this boronic acid derivative was developed for dermatological applications, demonstrating both microbiological safety and efficacy in promoting skin health through its antioxidant and antibacterial properties .
- Cancer Research : In vitro studies have shown that the compound can effectively induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.
Q & A
Basic: What synthetic strategies are recommended for preparing (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 4-bromoaniline derivatives to form the bis(4-bromophenyl)amine core via Buchwald-Hartwig amination or Ullmann coupling using copper/palladium catalysts .
- Step 2: Introduction of the boronic acid group via Suzuki-Miyaura cross-coupling or direct borylation. For boronic acid installation, a halogenated precursor (e.g., brominated aryl amine) can react with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis .
- Critical Considerations: Protect the boronic acid moiety during synthesis using pinacol esterification to prevent self-condensation. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential to avoid hydrolysis .
Advanced: How can discrepancies in 11^{11}11B NMR or 1^{1}1H NMR spectral data be resolved during structural validation?
Answer:
Discrepancies may arise from:
- Solvent Effects: Use deuterated DMSO or THF to minimize broadening caused by boronic acid hydration.
- Tautomerism: Boronic acids exist in equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms, affecting chemical shifts. Adjust pH or use B NMR to track speciation .
- Computational Validation: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict NMR shifts and validate experimental data. Compare calculated spectra with observed peaks to resolve ambiguities .
Basic: What are the primary applications of this compound in materials science research?
Answer:
- Organic Electronics: The bromophenyl groups enhance electron-withdrawing properties, making the compound suitable as a charge-transport layer in OLEDs or perovskite solar cells.
- Supramolecular Chemistry: The boronic acid moiety can reversibly bind diols, enabling dynamic covalent chemistry for self-healing materials .
- Polymer Functionalization: Acts as a monomer in conjugated polymers for tuning optoelectronic properties via Suzuki polycondensation .
Advanced: How does steric hindrance from the bis(4-bromophenyl)amino group impact Suzuki-Miyaura coupling efficiency?
Answer:
- Catalyst Selection: Bulky ligands (e.g., SPhos or XPhos) on Pd mitigate steric effects by preventing catalyst deactivation. Rhodium catalysts (e.g., [Rh(cod)₂]BF₄) may also improve yields in sterically hindered systems .
- Reaction Optimization: Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity. Microwave-assisted synthesis can reduce reaction times .
- Kinetic Analysis: Monitor reaction progress via LC-MS to identify intermediates. Adjust stoichiometry of boronic acid partners to favor cross-coupling over homo-coupling .
Basic: What spectroscopic and chromatographic techniques are critical for purity assessment?
Answer:
- NMR Spectroscopy: H and C NMR confirm aromatic substitution patterns. B NMR identifies boronic acid speciation (δ ~30 ppm for B(OH)₂) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF verifies molecular weight and detects side products (e.g., dehalogenated species).
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95% for research-grade material) .
Advanced: How can boronic acid self-condensation be suppressed during synthesis or storage?
Answer:
- Protection/Deprotection: Convert boronic acid to pinacol ester (Bpin) during synthesis. Acidic hydrolysis (HCl/THF) regenerates the boronic acid post-reaction .
- Storage Conditions: Store at 0–6°C under inert gas to prevent oxidation. Lyophilization reduces hydration-driven degradation .
- Additives: Use stabilizing agents like mannitol or sorbitol to inhibit aggregation in aqueous solutions .
Basic: What computational methods are used to predict the reactivity of this compound?
Answer:
- DFT Calculations: Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electron affinity and nucleophilic attack sites .
- Molecular Dynamics (MD): Simulate interactions with diols (e.g., saccharides) to study binding kinetics in sensor applications .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) for drug discovery, leveraging the boronic acid’s ability to mimic transition states .
Advanced: How do structural analogs (e.g., 4,4'-biphenyldiboronic acid) inform the design of derivatives?
Answer:
- Comparative Reactivity: Analogs with extended conjugation (e.g., 4,4'-biphenyldiboronic acid) exhibit enhanced charge mobility, guiding the design of optoelectronic materials .
- Steric Maps: Analyze X-ray crystallography data of analogs to predict steric clashes in derivative synthesis. For example, substituents at the 4-position minimize steric hindrance in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
